Enhanced Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area Versus the 6,7-Desmethoxy Analog
The 6,7-dimethoxy substitution increases the topological polar surface area (TPSA) and hydrogen-bond acceptor count relative to the unsubstituted 4-(3-methylpiperidin-1-yl)quinazoline (CID 23962407), a key determinant of kinase hinge-region binding [1][2]. The target compound has a TPSA of 56 Ų vs. 29 Ų for the comparator, and 5 H-bond acceptors vs. 3 [2]. This difference is consistent with the pharmacophore requirements of ATP-competitive kinase inhibitors, where the 6,7-dimethoxy motif engages the conserved hinge backbone [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and H-bond acceptor count |
|---|---|
| Target Compound Data | TPSA: 56 Ų; H-bond acceptors: 5 (computed by Cactvs 3.4.6.11) |
| Comparator Or Baseline | 4-(3-Methylpiperidin-1-yl)quinazoline (CAS not assigned, PubChem CID 23962407): TPSA: 29 Ų; H-bond acceptors: 3 |
| Quantified Difference | TPSA increase of 27 Ų (+93%); 2 additional H-bond acceptors |
| Conditions | Computed properties using PubChem/Cactvs algorithm; values derived from standardized 2D structures |
Why This Matters
Higher TPSA and H-bond acceptor count directly influence kinase hinge-binding capacity and solubility profiles, making this compound more suitable for ATP-site-directed programs than the des-methoxy analog.
- [1] M. P. Pașca, et al. (2023) 'Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).' Pharmaceuticals, 16(4), 534. View Source
- [2] PubChem Compound Summary. '4-(3-Methylpiperidin-1-yl)quinazoline.' PubChem CID 23962407. National Center for Biotechnology Information. View Source
